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molecular formula C7H6N2O B1423247 2-Cyclopropyloxazole-4-carbonitrile CAS No. 1159734-36-7

2-Cyclopropyloxazole-4-carbonitrile

Cat. No. B1423247
M. Wt: 134.14 g/mol
InChI Key: XDXIFUDKVUHENZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552205B2

Procedure details

To a solution of N-cyanomethyl-cyclopropanecarboximidic acid ethyl ester (4.54 g, 14.9 mmol) in THF (10 mL) at −10° C. were added potassium tert-butoxide (1.67 g, 14.9 mmol) and ethyl formate (1.2 mL, 14.9 mmol) successively. After being stirred at −10° C. for 3 h, the reaction mixture was left in the refrigerator overnight and then diluted with ether. The precipitated brown solid was filtered and dried under vacuum. The vacuum-dried solid was added to boiling acetic acid (45 mL) and refluxed for 2 min. The reaction mixture was cooled to room temperature, diluted with water, and adjusted to pH 7 by adding 1 N sodium hydroxide. The reaction mixture was extracted with ether (2×1 L). The combined organic fractions were dried (MgSO4), filtered, and concentrated. The crude brownish solid was chromatographed (silica gel, 0-50% EtOAc in Hexane, detection KMnO4 spray, Rf=0.3 in 10% EtOAc/Hexane) to give 2-cyclopropyl-oxazole-4-carbonitrile as a colorless liquid (463 mg).
Name
N-cyanomethyl-cyclopropanecarboximidic acid ethyl ester
Quantity
4.54 g
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH:9]1[CH2:11][CH2:10]1)=[N:5][CH2:6][C:7]#[N:8])C.CC(C)([O-])C.[K+].C(OCC)=O>C1COCC1.CCOCC>[CH:9]1([C:4]2[O:3][CH:1]=[C:6]([C:7]#[N:8])[N:5]=2)[CH2:11][CH2:10]1 |f:1.2|

Inputs

Step One
Name
N-cyanomethyl-cyclopropanecarboximidic acid ethyl ester
Quantity
4.54 g
Type
reactant
Smiles
C(C)OC(=NCC#N)C1CC1
Name
Quantity
1.67 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
After being stirred at −10° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction mixture was left in the refrigerator overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitated brown solid was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum
ADDITION
Type
ADDITION
Details
The vacuum-dried solid was added
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 min
Duration
2 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with water
ADDITION
Type
ADDITION
Details
by adding 1 N sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ether (2×1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude brownish solid was chromatographed (silica gel, 0-50% EtOAc in Hexane, detection KMnO4 spray, Rf=0.3 in 10% EtOAc/Hexane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CC1)C=1OC=C(N1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 463 mg
YIELD: CALCULATEDPERCENTYIELD 23.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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